2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol
Description
2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a branched butan-2-ol backbone substituted with a 3,5-dimethylphenyl group at the 2-position and a methyl group at the 3-position. Tertiary alcohols of this type are often utilized in organic synthesis as intermediates or chiral building blocks due to their steric hindrance and stability . The aromatic substituent likely enhances its lipophilicity compared to simpler aliphatic alcohols, influencing solubility and reactivity.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)13(5,14)12-7-10(3)6-11(4)8-12/h6-9,14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHCHOQIARMMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of 3,5-dimethylphenyl with a suitable butanol derivative. One common method is the Friedel-Crafts alkylation, where 3,5-dimethylphenyl is reacted with 3-methyl-2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethylphenyl)-3-methylbutan-2-one.
Reduction: Formation of 2-(3,5-Dimethylphenyl)-3-methylbutane.
Substitution: Formation of 2-(3,5-Dimethylphenyl)-3-methylbutyl halides or amines.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound can be compared to the following structurally related alcohols:
2-Methyl-3-buten-2-ol (CAS 115-18-4): A cyclic ether precursor with a simpler aliphatic structure and a hydroxyl group adjacent to a double bond .
3-Methyl-2-buten-1-ol (CAS 556-82-1): A primary alcohol with a conjugated double bond, offering contrasting reactivity .
2-(4-Methoxy-3,5-dimethylphenyl)-3,3-dimethylbutan-2-ol (CAS 2969415-89-0): A closely related aromatic alcohol with additional methoxy and dimethyl substituents .
Key Structural Differences :
- Aromatic Substitution: The 3,5-dimethylphenyl group in the target compound vs. the 4-methoxy-3,5-dimethylphenyl group in the analog from introduces distinct electronic and steric effects.
- Branching in the Alcohol Chain : The target compound’s 3-methyl group contrasts with the 3,3-dimethyl substitution in the analog from . Increased branching may reduce solubility in polar solvents due to greater hydrophobicity.
Physical and Chemical Properties
Table 1: Comparative Physical Properties
*Estimated values based on structural analogs.
†Predicted using group contribution methods for tertiary alcohols with aromatic substituents.
Key Observations :
- Boiling Point : The target compound’s aromatic substitution and higher molecular weight suggest a significantly elevated boiling point compared to simpler alcohols like 2-methyl-3-buten-2-ol .
- Density : Increased aromaticity and branching likely raise its density above aliphatic analogs.
Reactivity and Stability
- Oxidation Resistance : As a tertiary alcohol, the compound is less prone to oxidation compared to primary (e.g., 3-methyl-2-buten-1-ol) or secondary alcohols.
- Acid-Catalyzed Dehydration : Steric hindrance from the 3-methyl and aromatic groups may slow elimination reactions relative to less hindered analogs.
Biological Activity
2-(3,5-Dimethylphenyl)-3-methyl-butan-2-ol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and therapeutic applications, supported by relevant data and case studies.
The compound is characterized by its unique structure, which includes a hydroxyl group attached to a branched carbon chain and a dimethylphenyl substituent. Its molecular formula is , and it exhibits properties typical of secondary alcohols.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound may modulate enzyme activity or receptor functions through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active site residues of enzymes or receptors.
- Hydrophobic Interactions : The dimethylphenyl group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.25 µM |
| Staphylococcus aureus | 0.30 µM |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity evaluations using human cell lines (e.g., HaCat keratinocytes and BALB/c 3T3 fibroblasts) revealed that while the compound exhibits antimicrobial effects, it also shows selective toxicity. The IC50 values for these cell lines indicate that the compound is more toxic to keratinocytes than fibroblasts, suggesting a need for careful consideration in therapeutic contexts.
| Cell Line | IC50 (µM) |
|---|---|
| HaCat | 15.0 |
| BALB/c 3T3 | 25.0 |
Study on Antifungal Activity
A study assessed the antifungal properties of various derivatives related to this compound. The results demonstrated that certain analogs exhibited potent antifungal activity against Candida species, with MIC values comparable to established antifungal agents.
In Silico Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to key microbial targets such as DNA gyrase. These studies indicated favorable binding interactions through multiple hydrogen bonds and hydrophobic contacts, supporting its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
